molecular formula C15H26O4 B14140276 Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate CAS No. 62817-72-5

Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate

Cat. No.: B14140276
CAS No.: 62817-72-5
M. Wt: 270.36 g/mol
InChI Key: QABBARPZYMXVPM-UHFFFAOYSA-N
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Description

Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate is an organic compound with the molecular formula C15H26O4. It is an ester formed from the reaction between 9-hydroxynonanoic acid and 3-methylbut-2-enoyl chloride. This compound is characterized by its unique structure, which includes a long carbon chain and ester functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate typically involves the esterification of 9-hydroxynonanoic acid with 3-methylbut-2-enoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-[(3-methylbut-2-enoyl)oxy]decanoate
  • Methyl 9-[(3-methylbut-2-enoyl)oxy]octanoate
  • Methyl 9-[(3-methylbut-2-enoyl)oxy]heptanoate

Uniqueness

Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate is unique due to its specific carbon chain length and ester functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not fulfill .

Properties

CAS No.

62817-72-5

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

methyl 9-(3-methylbut-2-enoyloxy)nonanoate

InChI

InChI=1S/C15H26O4/c1-13(2)12-15(17)19-11-9-7-5-4-6-8-10-14(16)18-3/h12H,4-11H2,1-3H3

InChI Key

QABBARPZYMXVPM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCCCCCCCCC(=O)OC)C

Origin of Product

United States

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